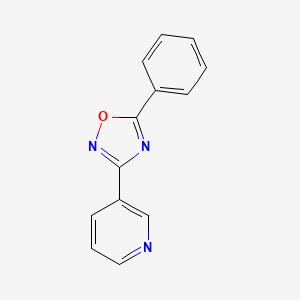

![molecular formula C15H14N4O2 B5539023 N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amines and related compounds involves exploring their synthesis, molecular structure, and properties. These compounds are part of a broader class of chemicals known for their diverse applications in materials science, organic synthesis, and potentially pharmacology, minus the aspects related to drug use, dosage, or side effects as per your request.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic naphthalene derivatives or other aromatic compounds. For example, the reaction between different aldehydes with amines in the presence of catalysts or under specific conditions can lead to the formation of Schiff bases, which are a common intermediate in the synthesis of more complex structures like triazoles (Asiri, Khan, & Rasul, 2010). The synthesis process often requires careful control of reaction conditions, including temperature, pH, and the use of specific solvents or catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These methods allow for the determination of the compound's framework, including the positions of substituents and the configuration of any stereo centers. For instance, Density Functional Theory (DFT) studies can predict molecular geometry, vibrational frequencies, and electronic properties, providing insights into the compound's reactivity and stability (Sarojini et al., 2012).

科学的研究の応用

Direct Ortho-Selective Amination

Research on the ortho-selective amination of 2-naphthol and its analogues, including the synthesis of N-arylaminated naphthol derivatives, is significant. This process avoids the formation of related byproducts and uses N, N-disubstituted hydrazine precursors to form N-unsubstituted ortho-aminated derivatives and related secondary amines. This method is advantageous due to its one-pot operation without requiring transition metal catalysts, and it's applicable for creating biologically interesting indazole motifs (Jia, Tang, Luo, & Zeng, 2018).

Tissue Oxidase Demonstration Techniques

The use of complex naphthols in conjunction with N-phenyl-p-phenylenediamine for demonstrating tissue oxidase is another area of application. These compounds have shown potential as new histochemical reagents. The methylene compounds, including complex amines, are useful in staining tissues, potentially applicable in electron microscopy (Burstone, 1959).

Evaluation in Aqueous Organic Redox Flow Batteries

A quaternary amine-functionalized naphthalene diimide moiety has been synthesized and considered for application in aqueous organic redox flow batteries. This compound's solubility and electrochemical properties, including reversible electron delivery and stability, make it an attractive candidate for such applications (Wiberg, Owusu, Wang, & Ahlberg, 2019).

Polyimide Synthesis

The creation of novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides is a significant development. These polyimides exhibit excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for various applications, including in the electronics industry (Chung & Hsiao, 2008).

特性

IUPAC Name |

(E)-1-(2,7-dimethoxynaphthalen-1-yl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-20-12-5-3-11-4-6-15(21-2)14(13(11)7-12)8-18-19-9-16-17-10-19/h3-10H,1-2H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEKFMKQSSBZTQ-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C=NN3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=CC(=C2/C=N/N3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197165 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)